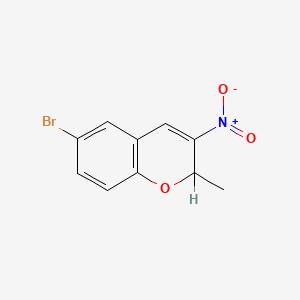
1-n-Hexadecylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by a hexadecyl group attached to an indan ring system. This compound is notable for its unique structure, which combines a long alkyl chain with an indane moiety, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-n-Hexadecylindan typically involves the alkylation of indan with a hexadecyl halide under Friedel-Crafts reaction conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme can be represented as follows:
Indan+Hexadecyl HalideAlCl3this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-n-Hexadecylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any present carbonyl groups to alcohols.
Substitution: The indane ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-n-Hexadecylindan has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its long alkyl chain makes it a candidate for studying lipid interactions and membrane dynamics.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties.
Industry: It is explored for use in lubricants and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1-n-Hexadecylindan in various applications involves its ability to interact with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its long alkyl chain allows it to interact with other hydrophobic molecules, making it useful in drug delivery systems where it can encapsulate hydrophobic drugs and facilitate their transport .
Comparaison Avec Des Composés Similaires
1-n-Hexadecylindan can be compared with other similar compounds such as:
1-n-Hexadecyl-2,3-dihydroindene: Similar structure but with slight variations in the indane ring.
1-Hexadecyl-2,3-dihydro-1H-indene: Another isomer with different positioning of the hexadecyl group.
1-(1-Indanyl)hexadecane: A compound with a similar alkyl chain but different ring structure.
Propriétés
Numéro CAS |
55334-29-7 |
|---|---|
Formule moléculaire |
C25H42 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
1-hexadecyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C25H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h16-17,19-20,23H,2-15,18,21-22H2,1H3 |
Clé InChI |
QMGOXEWNQKNUQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


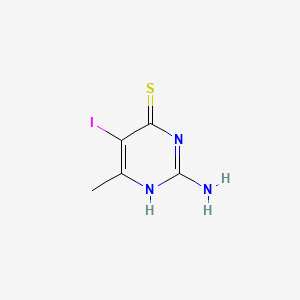
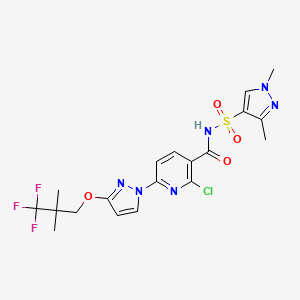
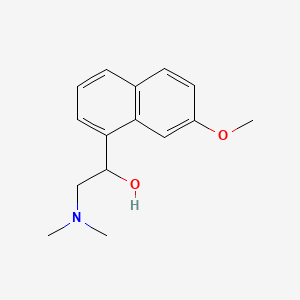

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
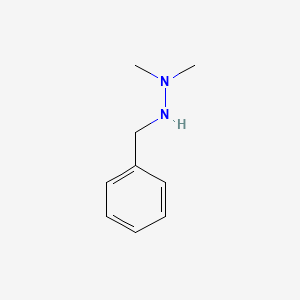
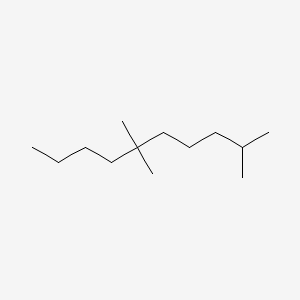
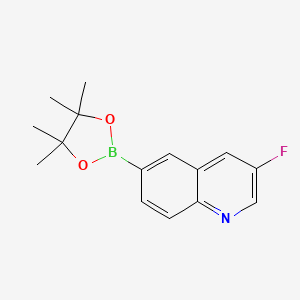


![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
